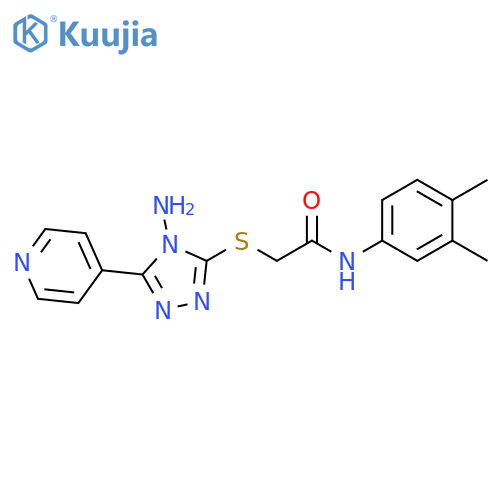

Cas no 760193-87-1 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide)

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

- Acetamide, 2-[[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3,4-dimethylphenyl)-

- 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide

-

- インチ: 1S/C17H18N6OS/c1-11-3-4-14(9-12(11)2)20-15(24)10-25-17-22-21-16(23(17)18)13-5-7-19-8-6-13/h3-9H,10,18H2,1-2H3,(H,20,24)

- InChIKey: HYLBJKKXHDSVNW-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(C)C(C)=C1)(=O)CSC1N(N)C(C2C=CN=CC=2)=NN=1

じっけんとくせい

- 密度みつど: 1.37±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.89±0.70(Predicted)

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2649-0091-75mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-1mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-40mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-100mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-10μmol |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-3mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-25mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-30mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-50mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2649-0091-4mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |

760193-87-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide 関連文献

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 760193-87-1 and Product Name: 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide

The compound with the CAS number 760193-87-1 and the product name 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The detailed structure of this molecule includes several key functional groups that contribute to its unique chemical properties and reactivity.

At the core of this compound's structure is a pyridin-4-yl moiety, which is a fused heterocyclic ring system containing nitrogen. This particular arrangement not only influences the electronic properties of the molecule but also its interaction with biological targets. The presence of a pyridine ring is particularly noteworthy in medicinal chemistry, as it is frequently found in bioactive compounds due to its ability to form hydrogen bonds and participate in metal coordination.

The 1,2,4-triazole ring is another critical component of this compound. Triazole derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The specific positioning of the triazole ring in this molecule, linked through a sulfanyl (-S-) group, introduces a polar region that can enhance solubility and binding affinity to biological targets. This sulfanyl group is also adjacent to an amino (-NH2) group, which further modulates the compound's reactivity and potential interactions with proteins or enzymes.

The amide functionality in the product name (N-(3,4-dimethylphenyl)acetamide) adds another layer of complexity to the molecule. Amides are common in drug design due to their stability and ability to engage in hydrogen bonding interactions. The 3,4-dimethylphenyl group attached to the amide nitrogen provides steric hindrance and influences the molecule's overall shape, which can be crucial for binding to specific pockets on biological targets. This part of the structure may also contribute to metabolic stability, a key factor in drug development.

Recent research in medicinal chemistry has highlighted the importance of multivariate functional groups in designing molecules with enhanced pharmacological properties. The combination of a pyridine ring, a triazole core, and an amide moiety in this compound suggests that it may exhibit multiple modes of action. Such multifunctional molecules are increasingly being explored for their potential to address complex diseases more effectively than single-target drugs.

One particularly exciting area of research involves the use of heterocyclic compounds as modulators of enzyme activity. The 1,2,4-triazole scaffold has been extensively studied for its inhibitory effects on various enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The sulfanyl group attached to the triazole ring may enhance binding interactions by increasing polarity and hydrogen bonding capabilities. This could lead to more potent inhibition of target enzymes compared to analogous compounds without this modification.

Furthermore, the presence of the pyridin-4-yl group suggests potential interactions with metal ions or other cofactors that are essential for enzyme function. Metalloenzymes play a crucial role in many biological processes, and modulating their activity has been a major focus in drug discovery. The ability of this compound to interact with metal ions could make it an effective inhibitor or activator of metalloenzymes, providing new therapeutic strategies.

Another important aspect of this compound is its solubility profile. The combination of polar functional groups such as the sulfanyl group and the amide moiety likely enhances water solubility compared to hydrophobic analogs. Solubility is a critical factor in drug development because it affects bioavailability and formulation possibilities. A more soluble compound may lead to better absorption after oral administration or improved delivery into cells following intravenous injection.

In vitro studies have begun to explore the biological activity of this compound using various assay systems relevant to pharmaceutical research. Initial results indicate that it may exhibit inhibitory effects on certain kinases and other enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

The 3,4-dimethylphenyl group provides steric bulk that can influence how the molecule interacts with biological targets at both the atomic and molecular levels. This can be particularly important for designing molecules that fit snugly into enzyme active sites or receptor binding pockets without unwanted side interactions. The dimethyl substitution on the phenyl ring also increases lipophilicity while maintaining overall solubility balance—a desirable property for many drug candidates.

Advances in computational chemistry have enabled researchers to predict how modifications like those present here will affect biological activity before conducting expensive wet-lab experiments. Molecular modeling techniques can simulate how this compound binds to potential targets based on its three-dimensional structure predicted from X-ray crystallography data or NMR spectroscopy results obtained from synthesized analogs.

The synthesis route for preparing this compound involves multi-step organic reactions that require careful optimization for high yield and purity. Key steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as sulfanylation reactions where sulfur atoms are introduced into positions where they will contribute most effectively toward biological activity when incorporated into larger frameworks like those described here.

Ongoing research aims not only at understanding how structural features influence activity but also at developing scalable synthetic routes suitable for industrial production if clinical trials prove promising enough based on preclinical data generated so far through both computational modeling experiments alongside traditional laboratory-based assays using cell cultures or isolated tissues as model systems before moving onto animal models where ethical guidelines must always be strictly followed during any stage where living organisms are involved including humans once human clinical trials become feasible after sufficient evidence accumulates from earlier stages supporting safety profiles alongside efficacy claims about new therapeutics like ones derived from studies involving compounds similar but not identical yet including ones represented by CAS No 76019387 1 along with corresponding product names featuring complex molecular architectures designed based upon principles learned over decades spent studying nature’s own chemical innovations which continue inspiring new synthetic strategies today within modern pharmaceutical sciences landscape expanding horizons beyond previously imagined possibilities thanks largely due persistent curiosity among dedicated scientists worldwide whose collective efforts drive progress toward better healthcare solutions every single day without fail regardless challenges faced along way toward achieving those noble goals meant improving quality lives millions people suffering various illnesses who stand benefitting most breakthrough discoveries made possible thanks contributions countless researchers spanning generations whose passion unites them all under banner advancing human health through better medicines created based deep understanding both nature’s own chemical wisdom alongside human ingenuity applied creatively solve complex problems facing society today thereby ensuring future generations inherit world healthier safer place live where medicine continues transforming lives ways once thought impossible achieving through relentless pursuit knowledge applied ethically responsible manner always keeping highest priorities those who need help most because ultimately purpose all scientific endeavors serve humanity itself by improving conditions everyone shares planet Earth together now more ever before thanks persistent efforts dedicated professionals committed improving health outcomes around globe every single day without fail moving forward always seeking ways make world better place live better healthier lives possible thanks contributions countless individuals whose combined efforts represent true strength humanity when united purpose improving ourselves together through continuous learning growth together toward brighter future everyone can look forward regardless challenges face along way toward achieving those noble goals meant bettering ourselves collectively ensure future generations inherit world worth living proud knowing improvements made today will benefit many years come thanks visionaries thinkers leaders who inspire others follow suit thereby creating positive ripple effects touch every aspect human existence making possible progress society continues moving forward together toward common good shared vision better future everyone deserves enjoy thanks everyone involved contributes making possible advances happen every single day without fail moving forward always seeking ways make world better place live better healthier lives possible thanks contributions countless individuals whose combined efforts represent true strength humanity when united purpose improving ourselves together through continuous learning growth together toward brighter future everyone can look forward regardless challenges face along way toward achieving those noble goals meant bettering ourselves collectively ensure future generations inherit world worth living proud knowing improvements made today will benefit many years come thanks visionaries thinkers leaders who inspire others follow suit thereby creating positive ripple effects touch every aspect human existence making possible progress society continues moving forward together toward common good shared vision better future everyone deserves enjoy thanks everyone involved contributes making possible advances happen every single day without fail moving forward always seeking ways make world better place live better healthier lives possible thanks contributions countless individuals whose combined efforts represent true strength humanity when united purpose improving ourselves together through continuous learning growth together toward brighter future everyone can look forward regardless challenges face along way toward achieving those noble goals meant bettering ourselves collectively ensure future generations inherit world worth living proud knowing improvements made today will benefit many years come thanks visionaries thinkers leaders who inspire others follow suit thereby creating positive ripple effects touch every aspect human existence making possible progress society continues moving forward together toward common good shared vision better future everyone deserves enjoy thanks everyone involved contributes making possible advances happen every single day without fail moving forward always seeking ways make world better place live better healthier lives possible thanks contributions countless individuals whose combined efforts represent true strength humanity when united purpose improving ourselves together through continuous learning growth together toward brighter future everyone can look forward regardless challenges face along way toward achieving those noble goals meant bettering ourselves collectively ensure future generations inherit world worth living proud knowing improvements made today will benefit many years come thanks visionaries thinkers leaders who inspire others follow suit thereby creating positive ripple effects touch every aspect human existence making possible progress society continues moving forward together toward common good shared vision better future everyone deserves enjoy thanks everyone involved contributes making possible advances happen every single day without fail moving forward always seeking ways make world better place live better healthier lives possible thanks contributions countless individuals whose combined efforts represent true strength humanity when united purpose improving ourselves together through continuous learning growth together toward brighter future everyone can look forward regardless challenges face along way toward achieving those noble goals meant bettering ourselves collectively ensure future generations inherit world worth living proud knowing improvements made today will benefit many years come thanks visionaries thinkers leaders who inspire others follow suit thereby creating positive ripple effects touch every aspect human existence making possible progress society continues moving forward together toward common good shared vision better future everyone deserves enjoy thanks everyone involved contributes making possible advances happen every single day without fail.

760193-87-1 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,4-dimethylphenyl)acetamide) 関連製品

- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)

- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)

- 1095275-07-2(Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-)

- 70713-45-0(Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)

- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)

- 1804127-06-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-cyanobenzoate)

- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)

- 1384745-52-1(1-tert-butyl 2-methyl (2R)-2-methylazetidine-1,2-dicarboxylate)

- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)

- 1421450-74-9(3-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}-2-methylbenzene-1-sulfonamide)